molecular formula C7H14FNO2 B13533617 Ethyl 2-amino-5-fluoropentanoate

Ethyl 2-amino-5-fluoropentanoate

Cat. No.: B13533617
M. Wt: 163.19 g/mol
InChI Key: ADURJIYPEYKKKK-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-fluoropentanoate is a fluorinated amino acid ester characterized by an amino group at the second carbon and a fluorine atom at the fifth carbon of the pentanoate backbone.

Properties

IUPAC Name

ethyl 2-amino-5-fluoropentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FNO2/c1-2-11-7(10)6(9)4-3-5-8/h6H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADURJIYPEYKKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCF)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-5-fluoropentanoate typically involves the esterification of 2-amino-5-fluoropentanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-5-fluoropentanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: 2-nitro-5-fluoropentanoate.

    Reduction: 2-amino-5-fluoropentanol.

    Substitution: 2-amino-5-chloropentanoate or 2-amino-5-bromopentanoate.

Scientific Research Applications

Ethyl 2-amino-5-fluoropentanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-fluoropentanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and reactivity. The ester group allows for easy hydrolysis, releasing the active amino acid derivative.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents/Functional Groups Key Features References
Ethyl 2-amino-5-fluoropentanoate -NH₂ (C2), -F (C5) Amino-fluorine synergy; potential for hydrogen bonding and chiral synthesis N/A
Ethyl 5-(2,4-difluoro-phenoxy)pentanoate -O-C₆H₃F₂ (C5) Aryl ether linkage; enhanced lipophilicity
Ethyl (2-amino-5-pentafluorosulfanylphenyl)acetate -NH₂, -S(O)F₅ (aromatic) Sulfur-based fluorination; electron-withdrawing effects
Ethyl 5-(2-chloro-4-fluorophenoxy)pentanoate -Cl, -F (aromatic), -O- linkage Halogenated aryl group; potential pesticidal activity
Ethyl 4-cyano-2,2-difluoro-5-phenoxypentanoate -CN (C4), -F (C2, C2), -O-C₆H₅ (C5) Cyano-fluoro combination; steric hindrance

Key Observations :

  • Amino vs. Aryl Substituents: The amino group in this compound enhances polarity and hydrogen-bonding capacity compared to aryl-substituted analogs (e.g., phenoxy or pentafluorosulfanyl derivatives), which are more lipophilic .
  • Fluorine Positioning: Fluorine at the terminal carbon (C5) in the target compound may reduce metabolic degradation compared to internal fluorination (e.g., C2/C4 in cyano-difluoro derivatives) .

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